3-(2-Chlorophenoxy)pyrazine-2-carbonitrile

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Select the ortho‑substituted member of the pyrazine‑2‑carbonitrile SAR matrix. The ortho‑chlorophenoxy group imposes a non‑planar conformation that alters target binding, metabolic stability, and logP relative to the para‑Cl or unsubstituted analogs — a critical advantage for kinase selectivity panels and CNS lead optimization. Dual‑supplier availability (BIONET library and Ryan Scientific) ensures rapid access to research‑ and high‑purity grades for hit‑to‑lead and confirmatory dose‑response studies. Patent freedom under CZ295618B6 supports CNS programs while avoiding Chk1 oncology claims.

Molecular Formula C11H6ClN3O
Molecular Weight 231.64
CAS No. 303146-94-3
Cat. No. B2923731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenoxy)pyrazine-2-carbonitrile
CAS303146-94-3
Molecular FormulaC11H6ClN3O
Molecular Weight231.64
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=NC=CN=C2C#N)Cl
InChIInChI=1S/C11H6ClN3O/c12-8-3-1-2-4-10(8)16-11-9(7-13)14-5-6-15-11/h1-6H
InChIKeyUZMQIECJKKAWRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorophenoxy)pyrazine-2-carbonitrile CAS 303146-94-3: Procurement-Ready Identity and Class Context


3-(2-Chlorophenoxy)pyrazine-2-carbonitrile (CAS 303146-94-3) is a synthetic heterocyclic building block belonging to the pyrazine-2-carbonitrile family, with molecular formula C₁₁H₆ClN₃O and molecular weight 231.64 g/mol . The compound features a pyrazine core substituted at the 3-position with an ortho-chlorophenoxy group and at the 2-position with a carbonitrile group [1]. It is commercially available through the BIONET library (Key Organics Ltd.) under catalogue code 11B-052 and through Ryan Scientific, Inc. [2]. Its closest structural analogs include the para-chloro isomer 3-(4-chlorophenoxy)pyrazine-2-carbonitrile, the brominated derivative 3-(4-bromo-2-chlorophenoxy)pyrazine-2-carbonitrile, and the unsubstituted precursor 3-chloropyrazine-2-carbonitrile .

Why 3-(2-Chlorophenoxy)pyrazine-2-carbonitrile Cannot Be Replaced by Generic Pyrazine-2-carbonitrile Analogs


Generic substitution among pyrazine-2-carbonitrile analogs is chemically unsound because the position and nature of the halogen on the phenoxy ring control both the electronic character and steric environment at the 3-position of the pyrazine core [1]. The ortho-chlorophenoxy substitution in 3-(2-chlorophenoxy)pyrazine-2-carbonitrile introduces a sterically hindered, electron-withdrawing group adjacent to the ether linkage, which alters the dihedral angle between the phenyl and pyrazine rings compared to the para-substituted isomer [2]. This conformational difference directly impacts target binding, metabolic stability, and physicochemical properties (e.g., logP, solubility) in ways that cannot be extrapolated from the para-chloro or unsubstituted phenoxy analogs . For procurement decisions, substituting the ortho-chloro compound with a para-chloro or bromo analog without confirmatory comparative data risks selecting a molecule with fundamentally different SAR, potentially invalidating hit-to-lead or lead optimization campaigns [3].

3-(2-Chlorophenoxy)pyrazine-2-carbonitrile: Evidence-Based Differentiation from Closest Analogs


Ortho vs. Para Chlorophenoxy Substitution: Conformational and Electronic Differentiation

The ortho-chloro substituent on the phenoxy ring of 3-(2-chlorophenoxy)pyrazine-2-carbonitrile introduces a steric clash with the pyrazine ring, forcing a non-planar conformation with a calculated dihedral angle of approximately 45–70° between the phenyl and pyrazine planes, in contrast to the near-planar geometry (dihedral < 20°) accessible to the para-chloro isomer 3-(4-chlorophenoxy)pyrazine-2-carbonitrile [1]. This conformational difference alters the spatial presentation of the carbonitrile hydrogen-bond acceptor and the chloro substituent to biological targets. The ortho-chloro group also exerts a stronger negative inductive effect (–I) on the ether oxygen and pyrazine ring compared to the para-chloro group, reducing the electron density on the pyrazine nitrogen atoms by an estimated 0.05–0.10 e⁻ based on Hammett σₘ (0.37) vs. σₚ (0.23) values for chloro substituents [2]. In practical procurement terms, the two isomers are assigned distinct CAS numbers (303146-94-3 vs. 1353505-58-6 for the para isomer) and separate supplier catalogue entries, confirming their non-interchangeability .

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

BIONET Library Provenance and Screening Readiness vs. Research-Grade Analogs

3-(2-Chlorophenoxy)pyrazine-2-carbonitrile is a catalogued member of the BIONET screening compound collection (Key Organics Ltd., product code 11B-052), a library specifically designed for fragment-based and high-throughput screening applications [1]. The BIONET library typically enforces purity ≥95%, identity confirmation by NMR and LCMS, and solubility profiling—quality control metrics that are not guaranteed for non-library analogs such as 3-(4-bromo-2-chlorophenoxy)pyrazine-2-carbonitrile or 3-(2-bromo-4-chlorophenoxy)pyrazine-2-carbonitrile, which are primarily available from research chemical suppliers with variable purity specifications (often 95% minimum without batch-specific certification) . The target compound is also indexed in the ZINC database (ZINC01402427), making it directly compatible with virtual screening workflows and purchasable for follow-up validation without the need for custom synthesis [2]. By contrast, the brominated analog 3-(4-bromo-2-chlorophenoxy)pyrazine-2-carbonitrile carries a heavier halogen (Br vs. Cl, ΔMW = 44.5 Da) and increased lipophilicity (estimated ΔlogP ≈ +0.5–0.8), which may confound permeability and solubility interpretations in cell-based assays .

High-Throughput Screening Compound Library Drug Discovery

PASS Computational Activity Profile: Signal Transduction and Kinase Inhibition Potential

Computational PASS (Prediction of Activity Spectra for Substances) analysis performed on pyrazine-2-carbonitrile derivatives, including the target compound class, predicts a high probability of signal transduction pathway inhibition (Pa = 0.718), chloride peroxidase inhibition (Pa = 0.657), and protein kinase inhibition (Pa = 0.620) [1]. For context, the predicted antimycobacterial activity (Pa = 0.584) and rheumatoid arthritis treatment potential (Pa = 0.499) are also notable [1]. These computational predictions differentiate the pyrazine-2-carbonitrile scaffold from simple pyrazine or pyrazinecarboxamide scaffolds, which show markedly different PASS profiles dominated by antibacterial and anti-tuberculosis predictions [2]. While these are in silico predictions and do not constitute experimental validation, they provide a testable hypothesis for target prioritization that is not available from unannotated analog compounds lacking any computational or experimental activity data .

Computational Prediction Kinase Inhibition Antimycobacterial

Patent Landscape Positioning: CNS vs. Oncology vs. Agrochemical Pyrazine-2-carbonitrile Subclasses

The patent CZ295618B6 (filed 1999, granted to Farmitalia Carlo Erba) claims pyrazine derivatives of general formula (I) wherein the phenyl ring is substituted by one or more halogen atoms, for the treatment of central nervous system disorders [1]. The generic Markush structure encompasses 3-(2-chlorophenoxy)pyrazine-2-carbonitrile, positioning it within the CNS therapeutic patent space. In contrast, the pyrazine-2-carbonitrile Chk1 inhibitor patent family (e.g., US patents covering CCT245737 and related clinical candidates) claims 5-aminopyrazine-2-carbonitriles for oncology applications, a structurally distinct subclass where the phenoxy ether linkage is replaced by an amino linkage at the 5-position [2]. A third patent subclass (e.g., JP applications from 2016) claims pyrazine-2-carbonitriles with halogenophenoxy substituents as harmful arthropod controlling agents for agrochemical use [3]. This tripartite patent differentiation means that 3-(2-chlorophenoxy)pyrazine-2-carbonitrile occupies a CNS-relevant chemical space that is legally distinct from the oncology Chk1 inhibitor space and the agrochemical arthropod control space [4].

Patent Analysis Intellectual Property CNS Disorders

Solubility and Permeability Parameter Estimation: Ortho-Chloro Advantage Over Brominated Analogs

Computed physicochemical parameters indicate that 3-(2-chlorophenoxy)pyrazine-2-carbonitrile (MW 231.64 Da, TPSA 58.6 Ų, HBD 0, HBA 4, rotatable bonds 2) falls within the preferred drug-like chemical space defined by Lipinski's Rule of Five and the more stringent Lead-Like criteria (MW < 350, logP < 3.5) [1]. By comparison, the brominated analog 3-(4-bromo-2-chlorophenoxy)pyrazine-2-carbonitrile (MW ~276 Da, estimated logP ~3.0–3.8, TPSA unchanged at ~58.6 Ų) approaches or exceeds the logP threshold of 3.5 for lead-likeness and carries a molecular weight penalty of ~44 Da that may reduce ligand efficiency (LE = pIC50/NHA) in fragment-based screening contexts . The simpler analog 3-chloropyrazine-2-carbonitrile (MW 139.54 Da), while fragment-like, lacks the phenoxy extension required to probe the lipophilic pocket typically targeted by the full phenoxy-substituted scaffold, resulting in an estimated ΔlogP deficit of ~2.0–2.5 units compared to the target compound . The target compound thus occupies a physicochemical 'sweet spot'—more elaborated than the core fragment but lighter and less lipophilic than the brominated derivative [2].

Physicochemical Properties Drug-Likeness Lead Selection

Dual Supplier Availability with Differentiated Quality Grades: Key Organics vs. Ryan Scientific

3-(2-Chlorophenoxy)pyrazine-2-carbonitrile is supplied by at least two independent vendors with distinct quality metrics: Key Organics Ltd. (UK) offers the compound through the BIONET screening library with a ChemicalBook (CB) index of 50, while Ryan Scientific, Inc. (USA) supplies the compound with a higher CB index of 60, suggesting potentially more extensive quality documentation or batch-specific analysis . The presence of two geographically distinct suppliers (UK and USA) provides supply chain redundancy, which is not available for the para-chloro isomer (predominantly single-supplier from Fluorochem/CymitQuimica) or the brominated analog (single-supplier from EvitaChem) . The CB index differential (50 vs. 60) corresponds to different levels of supplier-reported documentation, with Ryan Scientific's higher index potentially reflecting more comprehensive Certificate of Analysis (CoA) data, residual solvent analysis, or stability testing—factors that directly impact the reliability of biological assay results .

Chemical Procurement Supplier Comparison Quality Assurance

3-(2-Chlorophenoxy)pyrazine-2-carbonitrile: Evidence-Anchored Application Scenarios for Scientific Procurement


Fragment-to-Lead Optimization in CNS Drug Discovery Leveraging Patent-Clear Chemical Space

The compound's ortho-chlorophenoxy substitution pattern falls within the Markush scope of CNS-targeting patent CZ295618B6, while remaining structurally distinct from the Chk1 oncology patent family [1]. This makes it a suitable starting fragment or lead-like molecule for CNS programs (e.g., serotonin/dopamine receptor modulation, neurodegenerative disease targets) where patent freedom-to-operate is a critical procurement criterion. The compound's MW (231.64 Da) and computed logP (~2.5–3.0) satisfy lead-like criteria, and its BIONET library provenance ensures immediate availability with verified purity for follow-up medicinal chemistry [2].

Kinase Selectivity Panel Screening Based on PASS-Predicted Signal Transduction Activity

PASS computational predictions indicate a high probability of protein kinase inhibition (Pa = 0.620) and signal transduction pathway modulation (Pa = 0.718) for the pyrazine-2-carbonitrile scaffold [3]. The ortho-chloro substitution introduces a sterically hindered, non-planar conformation that may confer kinase selectivity advantages over the planar para-chloro isomer. Procurement of the ortho-chloro compound for a kinase selectivity panel (e.g., 50–100 kinase screen) allows experimental testing of this hypothesis, whereas the para-chloro isomer would probe a different conformational space [2].

Antimycobacterial Lead Generation with Dual-Pharmacophore Design Potential

The PASS antimycobacterial prediction (Pa = 0.584) combined with the established anti-tubercular activity of pyrazine-based drugs (e.g., pyrazinamide) suggests that 3-(2-chlorophenoxy)pyrazine-2-carbonitrile could serve as a dual-pharmacophore lead for tuberculosis drug discovery [3]. The carbonitrile group at the 2-position mimics the carboxamide of pyrazinamide while the ortho-chlorophenoxy group at the 3-position adds a second pharmacophoric element not present in the parent drug. The compound's availability from two suppliers (Key Organics and Ryan Scientific) with differentiated quality grades enables procurement of research-grade material for initial screening followed by higher-purity material for confirmatory dose-response studies .

Chemical Biology Tool Compound for Probing Ortho-Substituent Effects on Pyrazine SAR

For academic or industrial SAR campaigns exploring the impact of halogen substitution pattern on pyrazine-2-carbonitrile biological activity, 3-(2-chlorophenoxy)pyrazine-2-carbonitrile serves as the key ortho-substituted member of a systematic substitution matrix (ortho-Cl, para-Cl, ortho-Br, para-Br, unsubstituted phenoxy). Its distinct CAS number, ZINC entry (ZINC01402427), and dual-supplier availability make it the most readily accessible ortho-halogenated variant in this series, facilitating rapid procurement for comparative SAR studies without the delays associated with custom synthesis of the brominated analogs [2].

Quote Request

Request a Quote for 3-(2-Chlorophenoxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.